molecular formula C11H15F3O2 B2880304 ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate CAS No. 2155873-16-6

ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate

Cat. No.: B2880304
CAS No.: 2155873-16-6
M. Wt: 236.234
InChI Key: QCLPSYIKABJKPE-FPLPWBNLSA-N
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Description

Ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate is a chemical compound with the CAS Number: 2155873-16-6 . It has a molecular weight of 236.23 . The IUPAC name for this compound is ethyl (Z)-2-(3-(trifluoromethyl)cyclohexylidene)acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15F3O2/c1-2-16-10(15)7-8-4-3-5-9(6-8)11(12,13)14/h7,9H,2-6H2,1H3/b8-7- . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Improved Synthesis of Cyclopropylidenecarboxylate Esters

Ethyl cyclopropylidene acetate and its analogues are prepared through an acid-catalyzed Wittig reaction, yielding good outcomes. These compounds serve as equivalents to senecioic acid esters in the aprotic double Michael reaction, producing spirocyclopropyl substituted bicyclo[2.2.2]octanes. This study highlights the compound's utility in facilitating complex organic synthesis processes (Spitzner & Swoboda, 1986).

Adhesion Improvement of SBR Rubber

Research on the use of ethyl acetate, among other esters, for treating styrene-butadiene rubber (SBR) with trichloroisocyanuric acid to improve adhesion properties demonstrates the chemical's versatility. This study indicates the solvent's significant role in the effectiveness of rubber surface modification (Romero-Sánchez et al., 2000).

Chemical Composition Analysis of EVA Copolymers

The analysis of ethylene-vinyl acetate copolymers' chemical composition distribution is simplified by a novel high-temperature gradient liquid chromatography method. This approach, utilizing various solvents including cyclohexanone, enables the separation of these copolymers based on their vinyl acetate content, demonstrating the compound's application in advanced analytical chemistry (Albrecht et al., 2007).

Ionic Liquid Catalysis

The ionic liquid 1-ethyl-3-methylimidazole acetate is highlighted for its catalytic efficiency in the synthesis of 2-aryl-4,5-diphenyl imidazoles through a one-pot, three-component process under ultrasonic irradiation. This process showcases the application in catalyzing environmentally friendly and efficient synthesis processes (Zang et al., 2010).

Microbial Production of Ethyl Acetate

A study on the microbial production of ethyl acetate presents a sustainable alternative to traditional methods reliant on natural gas and crude oil. This research explores the potential of using biomass-derived sugars and metabolic engineering in yeasts to bio-catalyze the production of ethyl acetate, highlighting the compound's relevance in sustainable chemical manufacturing (Zhang et al., 2020).

Properties

IUPAC Name

ethyl (2Z)-2-[3-(trifluoromethyl)cyclohexylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3O2/c1-2-16-10(15)7-8-4-3-5-9(6-8)11(12,13)14/h7,9H,2-6H2,1H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLPSYIKABJKPE-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCCC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/CCCC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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